2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-methylacetamide
Description
2-(4-{1-[(Cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-methylacetamide is a quinazolinone-derived compound with a hybrid structure incorporating a cyclohexylcarbamoyl-methyl group and a phenylacetamide moiety. Quinazolinones are recognized for their diverse pharmacological profiles, including anticancer, anticonvulsant, and anti-inflammatory activities . The compound’s structural complexity arises from the fusion of a tetrahydroquinazolinone core with a cyclohexylcarbamoyl side chain, which may enhance target binding specificity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-26-22(30)15-17-11-13-19(14-12-17)29-24(32)20-9-5-6-10-21(20)28(25(29)33)16-23(31)27-18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8,15-16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGOTQXZDNSYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-methylacetamide , identified by its CAS number 1040655-08-0 , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H38N4O4 , with a molecular weight of 482.6 g/mol . The structure features a tetrahydroquinazoline core linked to a phenyl group and a cyclohexyl carbamoyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H38N4O4 |
| Molecular Weight | 482.6 g/mol |
| CAS Number | 1040655-08-0 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity by inhibiting various cancer cell lines. For instance, tetrahydroquinazoline derivatives have shown promise in targeting multiple pathways involved in tumor growth and metastasis. A study demonstrated that related compounds can induce apoptosis in breast cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Research has shown that similar derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Neuroprotective Effects
There is emerging evidence suggesting that compounds related to this structure may exhibit neuroprotective effects. In vitro studies indicate that they can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Modulation of Signaling Pathways : These compounds may affect signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation is a common mechanism observed in related compounds.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- A study published in Journal of Medicinal Chemistry reported that a closely related derivative demonstrated significant antitumor activity in xenograft models .
- Another investigation highlighted the antimicrobial properties against resistant strains of bacteria, suggesting clinical relevance in treating infections caused by multidrug-resistant organisms .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-methylacetamide exhibit promising anticancer properties. The tetrahydroquinazoline scaffold has been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: In Vitro Analysis
A study conducted on the effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in breast cancer and lung cancer models. The mechanism was attributed to the compound's ability to interfere with the cell cycle and promote apoptotic pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Study: In Vivo Models
In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with this compound resulted in a marked reduction in swelling compared to control groups. This suggests its potential utility as an anti-inflammatory agent.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Given its structural similarities to other neuroprotective agents, studies are exploring its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection Studies
In a recent study, the compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This effect was mediated through the upregulation of antioxidant enzymes and downregulation of apoptotic markers.
Chemical Reactions Analysis
Hydrolysis of Amide and Carbamate Groups
The compound contains both a carbamate (cyclohexylcarbamoyl) and acetamide moiety, which are susceptible to hydrolysis under acidic or alkaline conditions.
Key reactions:
-
Acidic hydrolysis : Concentrated HCl (6M) at reflux (110°C) cleaves the carbamate group to yield cyclohexylamine and a carboxylic acid intermediate .
-
Basic hydrolysis : NaOH (2M) at 80°C hydrolyzes the acetamide to produce acetic acid and the corresponding amine .
Experimental data:
| Reaction Site | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Cyclohexylcarbamoyl | 6M HCl, 110°C, 6h | Cyclohexylamine + carboxylic acid | 72% | |
| N-Methylacetamide | 2M NaOH, 80°C, 4h | Acetic acid + 4-(quinazolinyl)aniline | 68% |
Functionalization of the Tetrahydroquinazolinone Core
The tetrahydroquinazolin-2,4-dione system undergoes regioselective modifications at the 1-, 3-, or 6-positions.
Alkylation
The NH group at position 1 reacts with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base:
Conditions : DMF, K₂CO₃ (2 eq), 60°C, 12h
Product : 1-Methyl-2,4-dioxotetrahydroquinazolin-3-yl derivative (85% yield).
Ring-Opening Reactions
Under strong acidic conditions (H₂SO₄, 120°C), the quinazolinone ring opens to form anthranilic acid derivatives.
Electrophilic Aromatic Substitution (EAS)
The para-substituted phenyl ring undergoes nitration and halogenation:
| Reaction | Reagents/Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-Nitro-phenylacetamide derivative | Meta-dominant | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT, 1h | 3-Bromo-phenylacetamide derivative | Para-selectivity |
Reduction of Carbonyl Groups
The 2,4-dioxo groups in the quinazolinone core can be reduced using NaBH₄/CeCl₃ or LiAlH₄:
Conditions :
-
NaBH₄/CeCl₃ in THF, 0°C → RT, 8h → Tetrahydroquinazoline diol (62% yield).
-
LiAlH₄ in dry ether, reflux, 4h → Fully reduced hexahydroquinazoline (45% yield).
Cross-Coupling Reactions
The aryl bromide (generated via bromination) participates in Suzuki-Miyaura couplings:
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 90°C, 12h
Substrates : Phenylboronic acid → Biaryl derivative (78% yield) .
Oxidative Modifications
The methyl group in the N-methylacetamide moiety is oxidized to a carboxylic acid using KMnO₄:
Conditions : KMnO₄ (3 eq), H₂O, 100°C, 6h → Carboxylic acid derivative (58% yield) .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with primary degradation products including CO₂ and NH₃.
Comparison with Similar Compounds
Key Observations:
Compound 6m’s naphthalen-1-yloxy-methyl and 4-chlorophenyl groups contribute to π-π stacking interactions, a feature linked to kinase inhibition in anticancer research .
Synthetic Pathways :
- Compound 1 was synthesized via oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide, followed by CDI-mediated coupling .
- Compound 6m utilized a 1,3-dipolar cycloaddition between an azide and alkyne, highlighting the versatility of triazole incorporation for optimizing pharmacokinetics .
Research Findings and Mechanistic Insights
Anticancer Potential
The cyclohexylcarbamoyl group may improve selectivity for tyrosine kinase receptors overexpressed in tumors.
Anticonvulsant Activity
Compound 1 demonstrated significant seizure suppression in maximal electroshock (MES) models (ED₅₀ = 32 mg/kg), attributed to its 2,4-dichlorophenyl group enhancing hydrophobic interactions with voltage-gated sodium channels . The target compound’s bulkier substituents might reduce anticonvulsant efficacy but improve CNS bioavailability.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound, given its multi-step synthesis involving oxidation and coupling reactions?
- Methodological Answer : The synthesis involves sequential steps such as oxidation of thioxoquinazoline derivatives (e.g., using hydrogen peroxide) and coupling reactions with chloroacetamide intermediates. To optimize yield, researchers should:
- Vary reaction conditions : Test temperatures (e.g., 50–80°C for oxidation) and solvent systems (e.g., DMF vs. THF) to identify optimal parameters .
- Purification strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Catalyst screening : Explore alternatives to N,N′-carbonyldiimidazole for coupling steps, such as EDCI/HOBt systems, to improve efficiency .
Q. What analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the cyclohexylcarbamoyl and tetrahydroquinazolinone moieties. Pay attention to methylene protons in the acetamide group (δ ~3.5–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Apply reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Mass Spectrometry (HRMS) : Confirm molecular weight with electrospray ionization (ESI-HRMS) to detect [M+H]+ or [M+Na]+ adducts .
Q. How can researchers predict the pharmacokinetic properties of this compound based on its molecular structure?
- Methodological Answer :
- LogP calculations : Use software like MarvinSketch or ADMET Predictor to estimate hydrophobicity, critical for membrane permeability. The cyclohexyl group enhances lipophilicity, while the acetamide moiety balances solubility .
- In silico models : Apply tools like SwissADME to predict oral bioavailability, focusing on hydrogen bond donors/acceptors (e.g., carbonyl groups in the quinazolinone core) .
Advanced Research Questions
Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies) be resolved for this compound?
- Methodological Answer :
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., ATP-based cell viability assays vs. impedance-based methods) to minimize variability .
- Structural analogs : Compare activity with derivatives lacking the cyclohexylcarbamoyl group to isolate pharmacophore contributions. For example, replace the cyclohexyl group with a phenyl ring to assess target specificity .
- Target engagement studies : Use surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to purported targets (e.g., kinases or proteases) .
Q. What computational strategies can predict off-target interactions or polypharmacology for this compound?
- Methodological Answer :
- Molecular docking : Screen against databases like ChEMBL or PDB using AutoDock Vina to identify potential off-targets (e.g., cyclooxygenase or cytochrome P450 isoforms) .
- Machine learning : Train models on quinazolinone derivatives to predict ADMET profiles, leveraging datasets from PubChem or BindingDB .
- Network pharmacology : Map compound-target-disease networks using Cytoscape to identify unintended pathways (e.g., immune modulation) .
Q. How can researchers address low reproducibility in synthetic yields during scale-up?
- Methodological Answer :
- Process control : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress and adjust parameters dynamically .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, mixing speed) and identify critical quality attributes (CQAs) .
- Crystallography : Characterize intermediates via X-ray diffraction to confirm stereochemical integrity, especially for the tetrahydroquinazolinone core .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems (e.g., 3D organoids or in vivo models)?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated vs. untreated models to identify differentially expressed genes linked to the compound’s pathway (e.g., apoptosis or DNA repair) .
- Chemical proteomics : Use activity-based protein profiling (ABPP) with clickable probes to map interactomes in live cells .
- In vivo imaging : Employ fluorescence-labeled analogs to track biodistribution in zebrafish or murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
